molecular formula C8H11ClN2O B1531776 1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol CAS No. 2167802-33-5

1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol

Cat. No.: B1531776
CAS No.: 2167802-33-5
M. Wt: 186.64 g/mol
InChI Key: FVULRBQNFMVWGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of pyrazole derivatives, a scaffold renowned for its wide spectrum of biological activities . The structure combines a 4-chloro-1H-pyrazole ring linked via a methylene bridge to a cyclobutanol group, making it a valuable intermediate for the synthesis of more complex molecules. The core pyrazole moiety is a privileged structure in pharmacology, known to exhibit antimicrobial, anti-inflammatory, and anticancer activities, among others . This compound serves as a versatile building block for researchers developing new therapeutic agents. Its molecular framework is similar to that found in compounds investigated as inhibitors of various enzymes, such as Janus Kinases (JAK) . The presence of the chloro substituent on the pyrazole ring and the hydroxyl group on the cyclobutane ring provides reactive sites for further chemical modifications, allowing for the creation of targeted libraries for biological screening. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[(4-chloropyrazol-1-yl)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c9-7-4-10-11(5-7)6-8(12)2-1-3-8/h4-5,12H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVULRBQNFMVWGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN2C=C(C=N2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation via Methylene Linker

A common route to attach the pyrazolylmethyl substituent involves the reaction of a pyrazole derivative with a suitable electrophilic methylene donor, such as chloromethyl or bromomethyl cyclobutanol derivatives, or via a Mannich-type reaction.

The general approach is:

  • Generation of 4-chloro-1H-pyrazole anion or nucleophile under basic conditions.
  • Reaction with cyclobutan-1-ol bearing a leaving group at the 1-position (e.g., halomethyl group).
  • Nucleophilic substitution to form the 1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol.

Oxidation and Reduction Steps

In related syntheses, oxidation of pyrazolylmethanol to pyrazolylmethyl aldehydes or ketones using oxidants like 2-iodoxybenzoic acid (IBX) in DMSO has been reported, followed by reductive amination or nucleophilic addition to form desired substituted alcohols.

Representative Experimental Data and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Halogenation of pyrazole Pyridinium tribromide, DCM, EtOH, RT, 3 h 85 Analogous to chlorination; high selectivity and purity
2 Oxidation of pyrazolylmethanol IBX in DMSO, 0–20 °C, 1 h 78–85 Used for preparing aldehyde intermediates
3 Nucleophilic substitution Pyrazole anion + halomethyl cyclobutanol Not specified Expected to proceed under basic conditions, e.g., NaH or K2CO3 in polar aprotic solvent
4 Purification Extraction, washing, drying, chromatography Standard organic workup and purification steps

Mechanistic Considerations

  • The nucleophilic substitution step is likely an SN2 reaction where the pyrazole nitrogen attacks the electrophilic methylene carbon attached to the cyclobutanol ring.
  • The presence of the 4-chloro substituent on the pyrazole ring may influence nucleophilicity and steric effects, requiring optimized reaction conditions.
  • Oxidation steps with IBX are mild and selective, preserving sensitive functional groups.

Chemical Reactions Analysis

1-[(4-Chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antibacterial effects .

Comparison with Similar Compounds

Key Observations :

  • The cyclobutanol ring in the target compound introduces rigidity compared to the flexible ethanone linker in or the planar pyrazolone system in . This rigidity may reduce entropy penalties in binding interactions, a critical factor in drug design.

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound likely improves aqueous solubility compared to purely aromatic pyrazoles (e.g., ).
  • Purity : High-purity analogs like (95%) suggest stringent synthetic protocols, though the target compound’s purity is unreported.

Biological Activity

1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol, also known as 2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a cyclobutanol moiety and a pyrazole ring, suggests various applications in pharmacology, particularly in the development of therapeutic agents.

The molecular formula of this compound is C7H9ClN2OC_7H_9ClN_2O with a molecular weight of 172.61 g/mol. The compound's structural features contribute to its biological activity, making it a subject of interest for further research.

PropertyValue
Molecular FormulaC7H9ClN2O
Molecular Weight172.61 g/mol
CAS Number2202177-78-2

Antimicrobial Properties

Research has indicated that compounds containing pyrazole rings exhibit significant antimicrobial activity. A study demonstrated that derivatives of pyrazole, including those similar to this compound, show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential use in treating inflammatory diseases, where modulation of immune response is crucial.

Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties. In cellular assays, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. Notably, the compound's ability to selectively target cancer cells while sparing normal cells presents a promising avenue for cancer therapy.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli , showcasing its potential as an antibacterial agent.

Study 2: Anti-inflammatory Mechanisms

In another investigation, the anti-inflammatory effects were assessed using a mouse model of inflammation induced by lipopolysaccharide (LPS). The administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to controls, indicating its therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol?

  • Answer : Synthesis typically involves multi-step protocols. A GP3 method, as used for analogous cyclobutanols, could be adapted:

  • Step 1 : React a tribrominated precursor (e.g., 1,1,2-tribromo-6-oxaspiro[2.5]octane) with cyclobutanone under controlled conditions to form the cyclobutanol core.
  • Step 2 : Introduce the 4-chloropyrazole moiety via nucleophilic substitution or coupling reactions.
  • Key reagents : Oxidizing agents (e.g., oxone), reducing agents (e.g., NaBH₄), and polar aprotic solvents (e.g., DMF).
  • Yield optimization : Reaction temperature (e.g., 70–120°C) and catalyst selection (e.g., Pd for cross-coupling) significantly impact efficiency .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Answer :

  • ¹H/¹³C NMR : Identify characteristic peaks:
  • Cyclobutanol ring protons (δ 1.5–2.5 ppm, multiplet).
  • Pyrazole C-Cl resonance (δ 140–150 ppm in ¹³C NMR).
  • IR spectroscopy : Confirm hydroxyl (O-H stretch ~3200 cm⁻¹) and pyrazole ring vibrations (C=N stretch ~1600 cm⁻¹).
  • HRMS : Validate molecular formula (e.g., C₈H₁₀ClN₂O⁺ requires m/z 185.0481) .

Q. What are the primary chemical reactions involving the cyclobutanol and pyrazole moieties?

  • Answer :

  • Oxidation : Cyclobutanol → cyclobutanone (using KMnO₄ or CrO₃).
  • Substitution : Chlorine on pyrazole can be replaced by nucleophiles (e.g., amines, thiols) under basic conditions.
  • Cycloaddition : Pyrazole may participate in [3+2] reactions with dipolarophiles.
  • Safety note : Handle chlorinated intermediates with caution due to potential toxicity .

Advanced Research Questions

Q. How can conflicting crystallographic data from different studies be resolved?

  • Answer :

  • Refinement tools : Use SHELXL for high-resolution data to resolve discrepancies in bond lengths/angles. Parameters like R1 (<5%) and wR2 (<15%) indicate reliability.
  • Validation : Cross-check with Cambridge Structural Database (CSD) entries for analogous compounds.
  • Twinned crystals : Apply TWIN/BASF commands in refinement software to address pseudo-symmetry issues .

Q. What strategies optimize the compound’s bioactivity in drug discovery pipelines?

  • Answer :

  • SAR studies : Modify substituents on pyrazole (e.g., replace Cl with Br, CF₃) to enhance target binding.
  • Docking simulations : Use PyMOL or AutoDock to predict interactions with enzymes (e.g., Leishmania cysteine proteases).
  • In vitro assays : Test antileishmanial activity via MTT assays and compare IC₅₀ values with reference drugs (e.g., miltefosine) .

Q. How do solvent effects influence reaction pathways during synthesis?

  • Answer :

  • Polar solvents (DMF, DMSO) : Stabilize transition states in SNAr reactions, accelerating pyrazole substitution.
  • Non-polar solvents (toluene) : Favor cyclobutanol ring formation via entropy-driven cyclization.
  • Case study : Replacing THF with DMF increased substitution yield from 43% to 88% in analogous syntheses .

Q. What analytical approaches resolve spectral contradictions (e.g., unexpected NMR splitting)?

  • Answer :

  • VT-NMR : Perform variable-temperature NMR to detect dynamic processes (e.g., ring puckering in cyclobutanol).
  • 2D experiments : Use HSQC/HMBC to assign overlapping proton environments.
  • Computational modeling : Compare experimental ¹³C shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.